molecular formula C16H23BrN2O2 B248108 N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Cat. No. B248108
M. Wt: 355.27 g/mol
InChI Key: IIHAYSGNFIHOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide, also known as Br-MPA, is a synthetic compound that is widely used in scientific research. It belongs to the class of compounds known as designer drugs, which are synthesized to mimic the effects of other drugs or to produce new effects not found in naturally occurring compounds. Br-MPA is a potent and selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which makes it a valuable tool for studying the neurochemical mechanisms underlying addiction, depression, and other psychiatric disorders.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin by their respective transporters. These transporters are responsible for removing these neurotransmitters from the synaptic cleft and returning them to the presynaptic neuron for reuse. By blocking the reuptake of these neurotransmitters, N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide increases their concentration in the synaptic cleft, which leads to increased activation of their respective receptors and produces a range of physiological and behavioral effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide are mediated by its ability to increase the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft. These neurotransmitters play a crucial role in the regulation of mood, motivation, and reward, and their dysregulation has been implicated in the development of addiction, depression, and other psychiatric disorders. By blocking the reuptake of these neurotransmitters, N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide produces a range of effects, including increased locomotor activity, enhanced cognitive function, and improved mood.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide in lab experiments include its high potency and selectivity for the reuptake transporters of dopamine, norepinephrine, and serotonin. This makes it a valuable tool for studying the neurochemical mechanisms underlying addiction, depression, and other psychiatric disorders. However, the use of N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide is limited by its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.

Future Directions

There are several future directions for research involving N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide. One area of interest is the development of new compounds that are more potent and selective inhibitors of the reuptake transporters of dopamine, norepinephrine, and serotonin. Another area of interest is the investigation of the long-term effects of N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide on the brain and behavior, including its potential for inducing addiction or other adverse outcomes. Additionally, further research is needed to elucidate the precise mechanisms by which N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide produces its effects, as well as its potential for therapeutic applications in the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide involves several steps, starting with the reaction of 4-bromo-3-methylphenylamine with 2,6-dimethylmorpholine to form the corresponding amide. This intermediate is then reacted with 3-bromopropionyl chloride to yield N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide. The overall yield of this synthesis is around 40%, making it a relatively efficient method for producing N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide has been extensively used in scientific research to study the neurochemical mechanisms underlying addiction, depression, and other psychiatric disorders. It has been shown to be a potent and selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. By blocking the reuptake of these neurotransmitters, N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide increases their concentration in the synaptic cleft, which leads to increased activation of their respective receptors and produces a range of physiological and behavioral effects.

properties

Product Name

N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-(2,6-dimethylmorpholin-4-yl)propanamide

InChI

InChI=1S/C16H23BrN2O2/c1-11-8-14(4-5-15(11)17)18-16(20)6-7-19-9-12(2)21-13(3)10-19/h4-5,8,12-13H,6-7,9-10H2,1-3H3,(H,18,20)

InChI Key

IIHAYSGNFIHOLH-UHFFFAOYSA-N

SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=C(C=C2)Br)C

Canonical SMILES

CC1CN(CC(O1)C)CCC(=O)NC2=CC(=C(C=C2)Br)C

Origin of Product

United States

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